molecular formula C21H26N6O3 B608647 叔丁基(2-((3-(4-氨基甲酰苯基)咪唑并[1,2-b]哒嗪-6-基)氨基)乙基)(甲基)氨基甲酸酯 CAS No. 1454808-95-7

叔丁基(2-((3-(4-氨基甲酰苯基)咪唑并[1,2-b]哒嗪-6-基)氨基)乙基)(甲基)氨基甲酸酯

货号 B608647
CAS 编号: 1454808-95-7
分子量: 410.48
InChI 键: YNQNYIHMAZLJAV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound, also known as LP 922761, is a potent AAK1 inhibitor . It has a molecular formula of C21H26N6O3 and a molecular weight of 410.48.


Molecular Structure Analysis

The molecular structure of this compound comprises an imidazo[1,2-b]pyridazin-6-yl group attached to a carbamoylphenyl group. The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.

科学研究应用

合成和抗菌活性

  • Prasad (2021) 的一项研究概述了合成与本化合物结构类似的新型衍生物。这些化合物已被评估其抗菌活性。

抗丝虫病评估

  • Mourad 等人 (1992) 的研究调查了类似化合物作为潜在抗丝虫病药的可能性,突出了该化合物在开发寄生虫感染治疗中的相关性。

合成路线和晶体结构分析

  • Bakke 等人 (2003) 的一项研究和 Dhanalakshmi 等人 (2018) 的另一项研究提供了对创建此类化合物及其晶体结构分析的合成路线的见解,证明了它们在先进材料科学和药物设计中的实用性。

α-葡萄糖苷酶抑制剂

  • Saeedi 等人 (2020) 进行的研究探索了与本化合物类似结构的化合物作为 α-葡萄糖苷酶抑制剂的潜力,这可能对糖尿病治疗产生影响。

作为生物活性化合物中间体的合成

  • Zhao 等人 (2017) 描述了合成类似化合物,该化合物用作生产奥美替尼 (AZD9291) 等生物活性化合物的中间体 (Zhao 等人,2017)

钯催化的胺化反应

  • Scott (2006) 概述了涉及叔丁基 (2-氯吡啶-3-基)氨基甲酸酯的钯催化的胺化过程,展示了该化合物在高级合成化学中的应用 (Scott, 2006)

结构表征和分析

  • Kant 等人 (2015) 的研究重点是类似化合物的结构表征和分析,强调了它们在晶体学和材料科学中的重要性。

抗有丝分裂剂

  • Temple 和 Rener (1992) 讨论了类似化合物作为抗有丝分裂剂的潜力,这在癌症治疗和研究中至关重要 (Temple & Rener, 1992)

银辅助合成

  • Kasina 等人 (2021) 开发了一种新型的一锅法合成咪唑并[1,2-a]吡啶衍生物的方法,该方法可适用于合成本化合物 (Kasina 等人,2021)

振动特性和理论计算

  • Chen 等人 (2021) 对类似化合物的振动特性和理论计算进行了详细的研究,展示了它们在分子建模和药物设计中的重要性 (Chen 等人,2021)

未来方向

The therapeutic potential of this compound, given its activity as an AAK1 inhibitor, could be further explored in future research. It could potentially be developed into a drug for treating diseases where AAK1 activity is implicated .

属性

IUPAC Name

tert-butyl N-[2-[[3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3/c1-21(2,3)30-20(29)26(4)12-11-23-17-9-10-18-24-13-16(27(18)25-17)14-5-7-15(8-6-14)19(22)28/h5-10,13H,11-12H2,1-4H3,(H2,22,28)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQNYIHMAZLJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCNC1=NN2C(=NC=C2C3=CC=C(C=C3)C(=O)N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl(2-((3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl)amino)ethyl)(methyl)carbamate

Synthesis routes and methods

Procedure details

{2-[3-(4-Carbamoyl-phenyl)-imidazo[1,2-b]pyridazin-6-ylamino]-ethyl}-methyl-carbamic acid tert-butyl ester was prepared similarly to the procedure for example 5.6.60 from [2-(3-bromo-imidazo[1,2-b]pyridazin-6-ylamino)-ethyl]-methyl-carbamic acid tert-butyl ester (367.4 mg, 1.0 mmol), (4-carbamoylphenyl)boronic acid [123088-59-5] (196.7 mg, 1.2 mmol), potassium phosphate tribasic monohydrate [27176-10-9] (418.4 mg, 1.8 mmol), and [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane [95464-05-4] (82.1 mg, 0.1 mmol) in 30% (v/v) water in 1,2-dimethoxyethane (25 mL) at 85° C. for 17 h. White powder from ethyl acetate/heptane, mp. 190-191° C. (dec.). 1H NMR (400 MHz, DMSO-d6) δ ppm (rotamers present) 1.15 (br. s., 5H) 1.28 (br. s., 1H) 1.38 (br. s., 3H) 2.85 (br. s., 3H) 3.32 (br. s., 1H) 3.54 (br. s., 1H) 6.73 (d, J=9.35 Hz, 1H) 7.27 (br. s., 1H) 7.34 (br. s., 1H) 7.79 (d, J=9.60 Hz, 1H) 7.94-8.03 (m, 4H) 8.28 (d, J=8.08 Hz, 2H). LRMS (ESI) m/z 411.2 [(M+H)]+, calc'd for C21H26N6O3: 410.48.
Name
[2-(3-bromo-imidazo[1,2-b]pyridazin-6-ylamino)-ethyl]-methyl-carbamic acid tert-butyl ester
Quantity
367.4 mg
Type
reactant
Reaction Step One
Quantity
196.7 mg
Type
reactant
Reaction Step One
Quantity
418.4 mg
Type
reactant
Reaction Step One
Quantity
82.1 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
ethyl acetate heptane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl(2-((3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl)amino)ethyl)(methyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl(2-((3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl)amino)ethyl)(methyl)carbamate
Reactant of Route 3
tert-Butyl(2-((3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl)amino)ethyl)(methyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl(2-((3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl)amino)ethyl)(methyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl(2-((3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl)amino)ethyl)(methyl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl(2-((3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl)amino)ethyl)(methyl)carbamate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。